
3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO It is a derivative of propanol, featuring an amino group, a chloro group, and a fluoro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoroacetophenone.
Reduction: The ketone group of 3-chloro-4-fluoroacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, including halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-1-(3-chlorophenyl)propan-1-ol
- 3-Amino-1-(4-fluorophenyl)propan-1-ol
- 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Comparison: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is unique due to the presence of both chloro and fluoro groups on the phenyl ring. This dual substitution can enhance its reactivity and interaction with biological targets compared to compounds with only one substituent. The combination of these groups can also influence the compound’s physicochemical properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C9H11ClFNO |
|---|---|
Molekulargewicht |
203.64 g/mol |
IUPAC-Name |
3-amino-1-(3-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChI-Schlüssel |
BCNDFSQLHXIYKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CCN)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


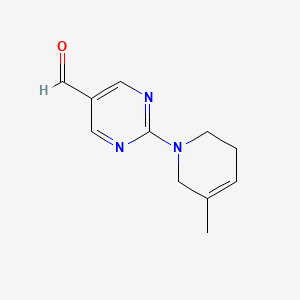

![1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol](/img/structure/B13206343.png)
![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)


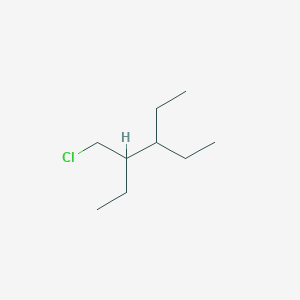
![1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)
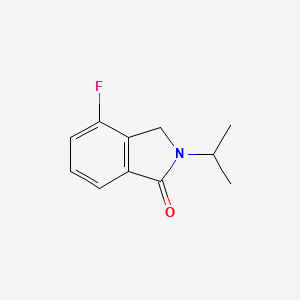
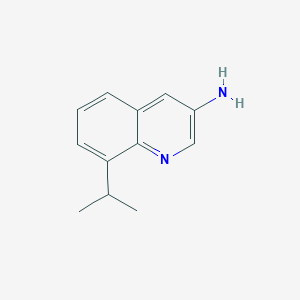

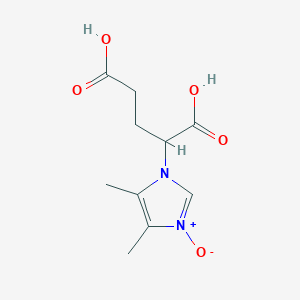
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
